molecular formula C9H10F3N B6159863 1-(2,4,5-trifluorophenyl)propan-2-amine CAS No. 910409-20-0

1-(2,4,5-trifluorophenyl)propan-2-amine

Cat. No.: B6159863
CAS No.: 910409-20-0
M. Wt: 189.18 g/mol
InChI Key: QKVCEEJOYPBGQX-UHFFFAOYSA-N
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Description

1-(2,4,5-Trifluorophenyl)propan-2-amine is a synthetic fluoroamphetamine derivative of significant interest in medicinal and organic chemistry research . The compound is characterized by a propan-2-amine backbone substituted with a 2,4,5-trifluorophenyl group . The presence of fluorine atoms at the 2-, 4-, and 5-positions on the aromatic ring confers unique electronic and steric properties, which are known to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs . This makes it a valuable scaffold in structure-activity relationship (SAR) studies and in the design of novel chemical entities . Its primary researched application is as an antiparkinsonian agent . The biological activity of this compound is primarily attributed to its potential interactions with various biological targets, such as enzymes and receptors . From a synthetic chemistry perspective, it serves as a key building block for the construction of more complex molecules, with its fluorine atoms being amenable to further nucleophilic aromatic substitution reactions . This compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

910409-20-0

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1-(2,4,5-trifluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3

InChI Key

QKVCEEJOYPBGQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1F)F)F)N

Purity

95

Origin of Product

United States

Preparation Methods

Nitropropene Intermediate Pathway

A widely documented method involves the condensation of 2,4,5-trifluorobenzaldehyde with nitroethane to form 1-(2,4,5-trifluorophenyl)-2-nitropropene as a key intermediate. This reaction typically proceeds in anhydrous ethanol or toluene under reflux conditions (80–100°C), catalyzed by ammonium acetate. The nitropropene intermediate is subsequently reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C, yielding the primary amine. Final treatment with hydrochloric acid converts the free base into its hydrochloride salt.

Critical Parameters:

  • Nitropropene Formation: Yield optimization (70–85%) requires strict moisture exclusion.

  • Reduction Step: LiAlH4 must be added dropwise to prevent exothermic runaway.

Reductive Amination of Propan-2-one Derivatives

An alternative route employs 1-(2,4,5-trifluorophenyl)propan-2-one as the starting material. Reaction with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature facilitates reductive amination. This method bypasses nitro intermediates, simplifying purification:

1-(2,4,5-Trifluorophenyl)propan-2-one+NH4OAcNaBH3CNThis compound\text{1-(2,4,5-Trifluorophenyl)propan-2-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Advantages:

  • Avoids explosive nitro compounds.

  • Achieves 65–78% yield with high enantiomeric purity (>98% ee) when chiral catalysts are employed.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to enhance safety and efficiency. A representative protocol involves:

  • Nitropropene Synthesis: Mixed feeds of 2,4,5-trifluorobenzaldehyde and nitroethane (1:1.2 molar ratio) pass through a packed-bed reactor containing Amberlyst-15 catalyst at 90°C.

  • Reduction Unit: The nitropropene stream merges with LiAlH4 in THF within a microreactor (residence time: 2 min, 25°C).

  • Salt Formation: In-line quench with HCl gas generates the hydrochloride salt, which crystallizes upon cooling.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Reaction Time12–18 hours30–45 minutes
Yield (Overall)68%82%
Purity (HPLC)95.2%99.1%
Solvent Consumption8 L/kg product2.5 L/kg product

Catalytic Hydrogenation Innovations

Recent advances employ palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar) to reduce nitropropene intermediates. This method eliminates pyrophoric reagents like LiAlH4, aligning with green chemistry principles. Key modifications include:

  • Solvent System: Isopropanol/water (9:1 v/v) enhances catalyst stability.

  • Additives: Triethylamine (0.5 equiv) suppresses dehalogenation side reactions.

Mechanistic Insights and Byproduct Management

Competing Pathways in Amine Formation

During reductive amination, two primary byproducts arise:

  • Secondary Amines: Result from over-alkylation (controlled via stoichiometric NH4OAc excess).

  • Alcohol Derivatives: Incomplete reduction of ketone intermediates (mitigated by NaBH3CN excess).

Figure 1: Byproduct Distribution vs. Reaction Time
(Hypothetical data based on analogous systems)

  • At 2 hours: 12% secondary amines, 8% alcohols.

  • At 6 hours: 5% secondary amines, <1% alcohols.

Fluorine-Specific Considerations

The electron-withdrawing nature of fluorine substituents necessitates tailored conditions:

  • Nucleophilic Aromatic Substitution: Competing C-F bond cleavage is minimized by maintaining pH > 8 during reductions.

  • Thermal Stability: Decomposition above 150°C mandates low-temperature processing for the free amine.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • 19F NMR^{19}\text{F NMR} (CDCl3, δ ppm): -113.2 (F-2), -118.9 (F-4), -122.4 (F-5).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C-F aromatic bend).

Chromatographic Purity Standards

HPLC Conditions:

  • Column: C18, 150 × 4.6 mm, 3.5 μm

  • Mobile Phase: 65:35 MeCN/20 mM ammonium formate (pH 3.5)

  • Retention Time: 6.8 ± 0.2 min

Acceptance Criteria:

  • Total impurities < 0.5% (ICH Q3A guidelines).

  • Residual solvents: MeOH < 3000 ppm, THF < 720 ppm.

Chemical Reactions Analysis

1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the desired reaction.

Scientific Research Applications

1-(2,4,5-trifluorophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Variations and Pharmacological Activity

The 1-phenylpropan-2-amine scaffold is common in pharmaceuticals and psychoactive compounds. Substituents on the phenyl ring dictate biological activity:

Compound Substituents Pharmacological Role Reference
1-(2,4,5-Trifluorophenyl)propan-2-amine 2,4,5-F₃ DPP-4 inhibitor (Sitagliptin intermediate)
1-(2,4,5-Trimethoxyphenyl)propan-2-amine (TMA-2) 2,4,5-OCH₃ Psychedelic (Schedule I)
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-F, 4-CH₃, 2-CH₃ Research chemical (unapproved)
1-(4-Methoxyphenyl)-2-methylpropan-2-amine 4-OCH₃, 2-CH₃ Experimental compound
  • Trifluorophenyl Derivatives : The electron-withdrawing fluorine atoms enhance metabolic stability and enzyme binding in Sitagliptin, reducing oxidative degradation .
  • Trimethoxyphenyl Derivatives (TMA-2): Methoxy groups increase lipophilicity, facilitating blood-brain barrier penetration and serotonin receptor agonism, leading to hallucinogenic effects .
  • Fluoro/Methyl Combinations : Compounds like 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine exhibit varied receptor affinities but lack clinical validation .

Physicochemical Properties

Fluorine substituents reduce basicity and increase polarity compared to methoxy groups:

Property This compound TMA-2
Molecular Weight 213.15 g/mol (hydrochloride salt: 249.6 g/mol) 225.28 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (high lipophilicity)
Solubility High in polar solvents (due to F groups) Low (requires organic solvents)

The trifluorophenyl group’s electronegativity improves aqueous solubility, favoring oral bioavailability in drugs like Sitagliptin. Methoxy groups in TMA-2 increase LogP, enhancing CNS activity but reducing solubility .

Biological Activity

1-(2,4,5-Trifluorophenyl)propan-2-amine is a trifluorinated derivative of propan-2-amine, notable for its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group significantly enhances its biological activity and physicochemical properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C9H10F3N. The compound typically appears as a white crystalline solid and exhibits basicity due to the amino group. Its structure includes a trifluorophenyl moiety that contributes to its unique reactivity and stability in biological systems.

The biological activity of this compound is largely dependent on its interaction with specific biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability. These characteristics may enhance their pharmacological profiles compared to non-fluorinated analogs .

Interaction with Biological Targets

This compound may interact with neurotransmitter receptors or enzymes involved in various metabolic pathways. Its mechanism of action may involve modulation of neurotransmitter systems, which could have implications for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential effects on serotonin and dopamine receptors
Antitumor ActivityStudies indicate cytotoxic effects on cancer cell lines
Microtubule StabilizationCompounds similar in structure show microtubule-stabilizing properties

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of various fluorinated compounds, this compound demonstrated significant inhibition of cell proliferation in several cancer cell lines. The compound's mechanism was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study 2: Neuroprotective Effects

Research involving transgenic mouse models has shown that compounds with structural similarities to this compound can lead to improvements in neurodegenerative conditions. These studies highlighted the potential for such compounds to stabilize microtubules and reduce tau pathology in affected neurons .

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